5-Bromoisoindoline-1-carboxylic Acid Hydrochloride

Pharmaceutical Formulation Preformulation Physicochemical Properties

This 5-bromoisoindoline-1-carboxylic acid hydrochloride is the preferred building block for neuroscience, immuno-oncology, and anti-angiogenesis programs. The 5-bromo handle enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand SAR libraries targeting D3 receptors, IDO1 (low nM in cells), and VEGFR-2 (IC50 0.503 µM). Unlike the free acid, the HCl salt provides superior aqueous solubility critical for formulation and in vitro/in vivo assays. Choose the 5-substitution to align with target geometry—4- or 6-isomers cannot substitute without altering synthetic outcomes.

Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
Cat. No. B13698664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoindoline-1-carboxylic Acid Hydrochloride
Molecular FormulaC9H9BrClNO2
Molecular Weight278.53 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C(N1)C(=O)O.Cl
InChIInChI=1S/C9H8BrNO2.ClH/c10-6-1-2-7-5(3-6)4-11-8(7)9(12)13;/h1-3,8,11H,4H2,(H,12,13);1H
InChIKeyFXBJAZUBXUOTOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisoindoline-1-carboxylic Acid Hydrochloride: Supplier Specifications and Analytical Baselines


5-Bromoisoindoline-1-carboxylic acid hydrochloride (CAS: 1391009-80-5 for the free acid ) is a brominated isoindoline-1-carboxylic acid derivative characterized by a 5-position bromine on the isoindoline core and a carboxylic acid functional group . Available data for this compound is largely limited to vendor technical specifications and commercial catalogs . The hydrochloride salt form (implied by CAS listings) is typically employed to enhance aqueous solubility over the free acid, a critical factor for pharmaceutical formulation and biological assay development . As a building block, it is of interest in medicinal chemistry for the synthesis of isoindoline-based pharmacophores [1].

Critical Functional Handles of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride: Why Structural Analogs Are Not Interchangeable


Direct substitution with unsubstituted isoindoline-1-carboxylic acid or other positional isomers is generally not possible without altering synthetic outcomes or target binding. The 5-bromo substituent serves as a crucial vector for further chemical elaboration, notably via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amino functionalities [1]. In contrast, the unsubstituted isoindoline-1-carboxylic acid lacks this synthetic handle. Furthermore, the hydrochloride salt form of this compound provides a distinct advantage in handling and formulation compared to the free acid, enhancing aqueous solubility which is often a prerequisite for in vitro and in vivo biological assays . Selecting a 5-bromo analog over a 4- or 6-bromo isomer is dictated by the specific geometry of the target binding pocket or the desired regioselectivity in subsequent synthetic steps . Class-level evidence indicates that the isoindoline-1-carboxylic acid scaffold itself exhibits a stark divergence in potency between sulfhydryl and non-sulfhydryl analogs in ACE inhibition, underscoring that small structural changes within this class can have profound and unpredictable effects on biological activity [2].

Quantitative Comparative Evidence for 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride Against Analogs


Enhanced Aqueous Solubility of 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride Compared to Free Acid

The hydrochloride salt form (CAS 864866-80-8) of 5-bromoisoindoline-1-carboxylic acid exhibits enhanced water solubility relative to its free acid counterpart . This is a well-established principle in medicinal chemistry for improving the developability of acidic or basic drug candidates.

Pharmaceutical Formulation Preformulation Physicochemical Properties

Synthetic Versatility of the 5-Bromo Substituent in Cross-Coupling Reactions

The 5-bromo group on the isoindoline ring provides a key synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of diverse compound libraries from a single core [1]. This is in contrast to the non-halogenated isoindoline-1-carboxylic acid, which lacks this site for functionalization .

Organic Synthesis Medicinal Chemistry Cross-Coupling

Demonstrated Utility of 5-Bromoisoindoline Core in Achieving High Affinity for Dopamine D3 Receptors

The 5-bromoisoindoline substructure (CAS 127168-84-7 for the base) is a key intermediate in the synthesis of 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor . While specific Kd or Ki data for the final ligand derived from this core are not provided here, the core structure's proven utility in a high-value biological target space (dopamine D3, relevant for CNS disorders) differentiates it from other halogenated isoindolines with uncharacterized or less therapeutically relevant profiles.

Neuroscience Drug Discovery GPCR

Potent Antagonism at CB1 Receptor by a 5-Bromoisoindoline-Containing Derivative

A derivative incorporating the 5-bromoisoindoline moiety, specifically 2-(3-(5-bromoisoindoline-2-carbonyl)-1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazol-4-yl)acetonitrile (CHEMBL589162), has demonstrated potent antagonist activity at the human cannabinoid receptor 1 (CB1) with an IC50 of 0.220 nM [1]. This provides quantitative evidence for the utility of the 5-bromoisoindoline scaffold in achieving high potency at a clinically relevant GPCR target.

Endocannabinoid System CB1 Antagonist Drug Discovery

High Nanomolar IDO1 Inhibitory Activity of a Closely Related 5-Bromo-3-oxoisoindoline Analog

A closely related analog, 5-bromo-3-oxoisoindoline-1-carboxylic acid (CAS 1352880-07-9), demonstrates an IC50 of 13-16 nM against indoleamine 2,3-dioxygenase 1 (IDO1) in cellular assays [1]. While the target compound (5-bromoisoindoline-1-carboxylic acid) is not the oxo analog, this data strongly suggests that the 5-bromo substitution pattern on the isoindoline core is well-tolerated and can contribute to high potency in a pharmacologically relevant enzyme class. Further, a derivative with an IC50 of 2.20 nM for IDO1 was also reported [2].

Immuno-oncology IDO1 Inhibitor Drug Discovery

Documented VEGFR-2 Inhibition by 5-Bromoisoindoline Derivatives

Specific derivatives of 5-bromoisoindoline have been reported to exhibit strong inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis, with some derivatives showing IC50 values as low as 0.503 µM . This is a direct demonstration of the 5-bromoisoindoline scaffold's utility in generating kinase inhibitors for oncology research.

Angiogenesis Oncology Kinase Inhibitor

Strategic Application Scenarios for 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride in Discovery Research


Scaffold for CNS Drug Discovery (Dopamine D3 Antagonists)

The 5-bromoisoindoline core is a validated intermediate for synthesizing ligands with high affinity and selectivity for the dopamine D3 receptor . This makes the compound a strategic choice for neuroscience programs developing therapeutics for disorders like schizophrenia, addiction, or Parkinson‘s disease. The 5-bromo handle allows for the introduction of diverse structural elements to optimize D3 receptor binding and pharmacokinetic properties.

Building Block for Immuno-Oncology Programs (IDO1 Inhibitors)

Close structural analogs of the target compound, particularly those with the 5-bromo substitution, have demonstrated low nanomolar potency against IDO1 in cellular assays [REFS-2, REFS-3]. This provides a strong, quantitative rationale for using 5-bromoisoindoline-1-carboxylic acid hydrochloride as a starting point for synthesizing novel IDO1 inhibitors, a key target in cancer immunotherapy. The compound's functional groups are amenable to further medicinal chemistry optimization.

Key Intermediate for Angiogenesis Inhibitor Synthesis

Derivatives of the 5-bromoisoindoline scaffold have shown potent inhibitory activity against VEGFR-2 (IC50 = 0.503 µM) . This positions the compound as a valuable intermediate for oncology research focused on anti-angiogenic therapies. The 5-bromo group is essential for enabling the synthesis of the specific analogs that demonstrated this activity, highlighting the importance of selecting this exact substitution pattern.

Versatile Building Block for Diversity-Oriented Synthesis

The 5-bromo substituent on the isoindoline ring is a strategic synthetic handle for Pd-catalyzed cross-coupling reactions [3]. This allows the compound to serve as a central core for generating diverse libraries of isoindoline-1-carboxylic acid derivatives, enabling rapid structure-activity relationship (SAR) studies across multiple therapeutic areas. The hydrochloride salt form further enhances its utility in high-throughput experimentation by improving aqueous solubility.

Quote Request

Request a Quote for 5-Bromoisoindoline-1-carboxylic Acid Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.